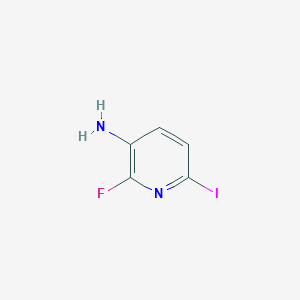

2-Fluoro-6-iodopyridin-3-amine

Description

BenchChem offers high-quality 2-Fluoro-6-iodopyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-iodopyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-6-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWFPFKSXBTAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-Fluoro-6-iodopyridin-3-amine: Synthesis, Reactivity, and Applications

Introduction: A Strategic Building Block in Modern Chemistry

2-Fluoro-6-iodopyridin-3-amine (CAS No. 1422443-52-4) is a highly functionalized pyridine derivative that has emerged as a strategic building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring an amine, a fluorine atom, and an iodine atom—provides a versatile platform for orthogonal chemical modifications.

The presence of the iodine atom at the 6-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-N bond-forming reactions in modern organic synthesis. The fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, often enhancing the metabolic stability and binding affinity of derivative compounds in medicinal chemistry applications.[1] The nucleophilic amino group at the 3-position provides a further point for diversification, allowing for the construction of fused ring systems or the introduction of varied side chains.

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Fluoro-6-iodopyridin-3-amine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Characterizing a key intermediate is the foundation of its effective use. While extensive experimental data for this specific isomer is not widely published, the following tables summarize its known attributes and provide expert-informed predictions based on analogous structures.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 1422443-52-4 | [Fluorochem] |

| Molecular Formula | C₅H₄FIN₂ | Calculated |

| Molecular Weight | 238.00 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Based on similar aminohalopyridines |

| Melting Point | Data not available in published literature | - |

| Boiling Point | Data not available in published literature | - |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂) | Based on general properties of similar compounds |

| Storage | Store at 2-8°C under an inert atmosphere, protected from light | General recommendation for iodo-anilines[2] |

Table 2: Predicted Spectroscopic Data

Definitive spectroscopic data is essential for reaction monitoring and product verification. In the absence of published spectra for 2-Fluoro-6-iodopyridin-3-amine, the following table provides predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of substituent effects on the pyridine ring. The electron-withdrawing fluorine and iodine atoms will deshield adjacent carbons and protons, while the electron-donating amino group will cause upfield shifts.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constant (J) | Rationale |

| ¹H NMR | |||

| H-4 | ~7.5 - 7.8 | Doublet of doublets (dd), J ≈ 8.0, 1.5 Hz | Coupled to H-5 and long-range to the fluorine atom. |

| H-5 | ~6.8 - 7.1 | Doublet (d), J ≈ 8.0 Hz | Coupled to H-4. |

| -NH₂ | ~4.5 - 5.5 | Broad singlet (br s) | Exchangeable protons; chemical shift is concentration and solvent dependent. |

| ¹³C NMR | |||

| C-2 | ~155 - 160 | Doublet (d), ¹JCF ≈ 230-250 Hz | Directly attached to fluorine, resulting in a large coupling constant. |

| C-3 | ~135 - 140 | Doublet (d), ²JCF ≈ 10-15 Hz | Coupled to the adjacent fluorine. |

| C-4 | ~125 - 130 | Singlet or small doublet | Minimal coupling to fluorine. |

| C-5 | ~115 - 120 | Doublet (d), ⁴JCF ≈ 3-5 Hz | Small long-range coupling to fluorine. |

| C-6 | ~85 - 95 | Singlet or small doublet | Carbon bearing iodine; significantly shielded. |

Synthesis and Strategic Considerations

Caption: Retrosynthetic analysis for 2-Fluoro-6-iodopyridin-3-amine.

This strategy leverages commercially available starting materials and proceeds through key intermediates, offering flexibility and control over the introduction of each functional group.

Representative Synthetic Protocol

This protocol is a composite of established methods for the individual steps.[3][4][5]

Step 1: Halogen Exchange (Halex) Fluorination to yield 2,6-Difluoropyridine

The conversion of 2,6-dichloropyridine to 2,6-difluoropyridine is a standard Halex reaction, typically performed at high temperatures.

-

Procedure: To a suitable high-pressure reactor, add 2,6-dichloropyridine (1.0 eq), anhydrous potassium fluoride (KF, 2.5 eq), and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane. The reaction mixture is heated to 180-220 °C and maintained for several hours. Progress is monitored by GC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to yield 2,6-difluoropyridine.

Step 2: Selective Nucleophilic Aromatic Substitution (SNAr) to yield 2-Fluoro-pyridin-3-amine

This step requires careful control to achieve selective mono-amination. The fluorine at the 2-position is highly activated towards nucleophilic attack.

-

Procedure: 2,6-Difluoropyridine (1.0 eq) is dissolved in a sealed vessel with a solution of aqueous ammonia (excess, ~10-20 eq). The reaction is heated to 120-150 °C for 12-24 hours.[3] The pressure will increase significantly; ensure the vessel is rated for such conditions. After cooling, the reaction mixture is extracted with ethyl acetate. The organic extracts are dried and concentrated. The resulting mixture of regioisomers is then purified by column chromatography to isolate the desired 2-fluoro-pyridin-3-amine.

Step 3: Regioselective Iodination to yield 2-Fluoro-6-iodopyridin-3-amine

The final step involves the direct iodination of the electron-rich pyridine ring. The amino group is a strong activating group and will direct the electrophilic iodine to the ortho and para positions. In this case, the C6 position is sterically accessible and electronically activated.

-

Procedure: Dissolve 2-fluoro-pyridin-3-amine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane. Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final product, 2-fluoro-6-iodopyridin-3-amine.

Core Reactivity and Synthetic Utility

The synthetic power of 2-Fluoro-6-iodopyridin-3-amine lies in its ability to undergo selective, palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) center than a C-Br or C-Cl bond, allowing for highly selective functionalization at the C6 position.

Caption: Key Cross-Coupling Reactions at the C6 Position.

Suzuki-Miyaura Coupling: A General Protocol

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids/esters.[6][7]

-

Self-Validating System: The success of this reaction relies on the complete exclusion of oxygen and the use of an appropriate base to facilitate the transmetalation step. The choice of phosphine ligand is also critical and can be tuned to promote the reaction of challenging substrates.

-

Causality behind Experimental Choices: A common catalyst system is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos. A weak inorganic base such as K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture (e.g., dioxane/water or toluene/water) is typically effective. The water is crucial for dissolving the base and facilitating the catalytic cycle.

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask, add 2-Fluoro-6-iodopyridin-3-amine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the 6-aryl-2-fluoropyridin-3-amine product.

Buchwald-Hartwig Amination: A General Protocol

This reaction is invaluable for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position.[8][9]

-

Self-Validating System: This reaction is highly sensitive to the choice of base and ligand. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required. The choice of a sterically hindered, electron-rich phosphine ligand (e.g., RuPhos, XPhos, or BINAP) is crucial for facilitating the reductive elimination step.

-

Causality behind Experimental Choices: The bulky phosphine ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and promote the difficult C-N bond-forming reductive elimination. The strong base is necessary to deprotonate the amine or the intermediate palladium-amine complex.

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask, add 2-Fluoro-6-iodopyridin-3-amine (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOtBu, 1.4 eq).

-

Evacuate and backfill the flask with Argon three times.

-

Add degassed anhydrous toluene, followed by the amine coupling partner (1.2 eq).

-

Heat the mixture to 90-110 °C and stir until completion.

-

Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, then dry over Na₂SO₄.

-

Concentrate and purify by column chromatography to yield the desired 6-amino-substituted product.

Applications in Drug Discovery

The 2-fluoro-3-aminopyridine scaffold is a privileged structure in medicinal chemistry. The fluorine atom can block metabolic oxidation and the nitrogen atoms can act as hydrogen bond acceptors, improving drug-target interactions. This makes 2-Fluoro-6-iodopyridin-3-amine a highly valuable starting material for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. By using the cross-coupling reactions described above, medicinal chemists can rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

While a specific safety data sheet for 2-Fluoro-6-iodopyridin-3-amine is not widely available, related compounds such as 6-Fluoro-2-iodopyridin-3-amine and 2-Chloro-6-iodopyridin-3-amine are classified with the GHS07 pictogram.[2][10]

-

Hazard Statements: Expected to include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10]

-

Precautionary Statements: Standard laboratory precautions should be taken.[11]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[2]

References

- 6-Fluoro-2-Iodopyridin-3-Amine: A Versatile Research Chemical.

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

- CN102898358A - Preparation method of fluoropyridine compounds.

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. (2025-08-06). (URL: [Link])

- Supporting Information for Self-Assembly of Spherical Complexes. Wiley-VCH. (2007). (URL: Available through journal subscription)

- The Chemistry of 3-Fluoro-6-methylpyridin-2-amine: Synthesis and Applications. (2026-01-21). (URL: Available upon request)

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. (2025-08-05). (URL: [Link])

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (URL: Available through journal subscription)

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. (URL: [Link])

-

2-Fluoro-6-(trifluoromethyl)pyridine. PubChem. (URL: [Link])

- US4071521A - Process for making 2,6-difluoro pyridine.

-

Safety Data Sheet: Pyridine. Carl ROTH. (URL: [Link])

- Safety Data Sheet: 2-aminopyridin-3-ol.

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (URL: Available through journal subscription)

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). (URL: [Link])

-

Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. html.scad.edu [html.scad.edu]

- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chemscene.com [chemscene.com]

- 11. chemos.de [chemos.de]

A Technical Guide to the Spectral Analysis of 2-Fluoro-6-iodopyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines represent a cornerstone of molecular design. Their unique electronic properties and synthetic versatility make them invaluable building blocks for novel therapeutics and functional materials. Among these, 2-Fluoro-6-iodopyridin-3-amine stands out as a particularly interesting scaffold, combining the strong electronegativity of fluorine, the reactivity of iodine for cross-coupling reactions, and the nucleophilicity of an amino group. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 2-Fluoro-6-iodopyridin-3-amine, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental spectra for this specific compound are not widely available in the public domain, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization.

Molecular Structure and Electronic Profile

2-Fluoro-6-iodopyridin-3-amine (C₅H₄FIN₂) possesses a pyridine ring substituted with three distinct functional groups, each contributing significantly to the molecule's overall electronic and steric properties.

-

Fluorine (at C2): As the most electronegative element, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect is most pronounced at the ortho and para positions.

-

Iodine (at C6): Iodine is the least electronegative of the common halogens and can exhibit both inductive (-I) and resonance (+R) effects. Its large atomic size also introduces significant steric hindrance. The C-I bond is a key site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

-

Amine (at C3): The amino group is a strong electron-donating group through resonance (+R) and a weaker electron-withdrawing group through induction (-I). Its presence significantly influences the electron density of the pyridine ring, particularly at the ortho and para positions.

The interplay of these electronic effects dictates the chemical reactivity and the spectral characteristics of the molecule. The electron-donating amino group and the electron-withdrawing fluorine and iodine atoms create a complex electronic environment within the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-Fluoro-6-iodopyridin-3-amine, ¹H, ¹³C, and ¹⁹F NMR spectra will provide invaluable information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 7.1 - 7.3 | Doublet | ~ 8.0 | H4 | This proton is ortho to the electron-donating amino group and will experience some shielding. It will be coupled to the H5 proton. |

| ~ 6.8 - 7.0 | Doublet | ~ 8.0 | H5 | This proton is ortho to the iodine atom and will be influenced by its electronic and steric effects. It will be coupled to the H4 proton. |

| ~ 4.0 - 5.0 | Broad Singlet | - | NH₂ | The chemical shift of the amine protons is highly dependent on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with residual water. |

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical. DMSO-d₆ is often preferred for amines as it can slow down the proton exchange of the NH₂ group, sometimes allowing for the observation of coupling to adjacent protons. The choice of spectrometer frequency (e.g., 400 or 500 MHz) will affect the resolution of the signals and the accuracy of coupling constant measurements.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 (d, ¹JCF ≈ 240 Hz) | C2 | Directly attached to the highly electronegative fluorine, this carbon will be significantly deshielded and will show a large one-bond coupling to fluorine. |

| ~ 130 - 135 | C3 | Attached to the electron-donating amino group, this carbon will be shielded relative to an unsubstituted pyridine. |

| ~ 120 - 125 | C4 | Influenced by the adjacent amino and iodo groups. |

| ~ 110 - 115 | C5 | Shielded due to the ortho- and para-directing effects of the amino group. |

| ~ 85 - 90 | C6 | Directly attached to the iodine atom, this carbon will be significantly shielded due to the "heavy atom effect". |

Trustworthiness of Protocols: A standard ¹³C NMR experiment with proton decoupling is usually sufficient. For unambiguous assignment of the quaternary carbons (C2, C3, and C6), a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will show a single signal for the fluorine atom at the C2 position.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -60 to -90 | Singlet or fine multiplet | The chemical shift of fluorine on an aromatic ring is sensitive to the electronic environment. The signal may show small couplings to the ortho protons. The exact chemical shift will depend on the reference standard used (commonly CFCl₃). The presence of fluorine makes ¹⁹F NMR a highly sensitive and specific technique for characterizing this molecule.[1] |

Expertise in Practice: ¹⁹F NMR is a powerful tool for monitoring reactions involving fluorinated compounds, as the chemical shift of the fluorine nucleus is very sensitive to changes in its local environment.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

| m/z | Interpretation | Rationale |

| 238 | [M]⁺ | The molecular ion peak corresponding to the exact mass of C₅H₄FIN₂. Due to the presence of iodine, this peak will be the most abundant in the molecular ion cluster. |

| 111 | [M-I]⁺ | Loss of an iodine radical is a common fragmentation pathway for iodo-substituted aromatic compounds. |

| 84 | [M-I-HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring is a characteristic fragmentation pattern for pyridines. |

Authoritative Grounding: The presence of a halogen atom like iodine with a single stable isotope (¹²⁷I) simplifies the molecular ion region compared to compounds with chlorine or bromine which have significant M+2 isotopes.[4][5][6] The fragmentation of pyridine derivatives often involves the loss of HCN.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | N-H | Symmetric and asymmetric stretching of the primary amine. |

| 1620 - 1580 | C=C / C=N | Aromatic ring stretching. |

| 1300 - 1200 | C-N | Stretching of the aromatic amine. |

| 1250 - 1150 | C-F | Stretching of the aryl-fluorine bond. |

| ~ 1100 | C-I | Stretching of the aryl-iodine bond (may be weak and in the fingerprint region). |

Self-Validating System: The presence of sharp bands in the 3400-3200 cm⁻¹ region is a strong indicator of the primary amine. The C-F stretching band is typically strong and can be a useful diagnostic peak.[7]

Experimental Protocols

The following are general protocols for acquiring the spectral data for 2-Fluoro-6-iodopyridin-3-amine.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-6-iodopyridin-3-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

-

¹⁹F NMR Acquisition:

-

Tune the spectrometer to the ¹⁹F frequency.

-

Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed.

-

Reference the spectrum to an appropriate standard (e.g., external CFCl₃).

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Direct infusion or coupling with a liquid chromatograph (LC-MS) can be used.

-

Ionization: Ionize the sample in the source. For ESI, a positive ion mode is typically used to protonate the amine group.

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and its fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Visualizations

Molecular Structure and Key NMR Correlations

Caption: Predicted ¹H-¹H coupling in 2-Fluoro-6-iodopyridin-3-amine.

Spectroscopic Characterization Workflow

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectral analysis of 2-Fluoro-6-iodopyridin-3-amine. By leveraging established principles of NMR, MS, and IR spectroscopy and drawing comparisons with analogous structures, we have predicted the key spectral features of this important synthetic building block. The detailed experimental protocols and data interpretation guidelines presented herein will serve as a valuable resource for researchers in drug discovery and materials science, enabling the confident characterization and utilization of this and related halogenated pyridines.

References

- Vertex AI Search.

-

PubChem. 2-Iodopyridin-3-amine. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

Oriental Journal of Chemistry. Infrared Spectral Studies of Some Substituted Pyridines. [Link]

-

ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]

-

Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]

- Google Patents. Process for making 2,6-difluoro pyridine.

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Encyclopedia of Magnetic Resonance. Fluorine NMR. [Link]

-

Slideshare. Nmr spectroscopy of fluorine 19. [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes. [Link]

-

EROS CalVal Center of Excellence. Compendium Satellite Detail. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

PubMed. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl). [Link]

-

PubChem. Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions. [Link]

-

Canadian Journal of Chemistry. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

Patsnap Eureka. Method for synthesizing optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylate. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

Nature Communications. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

-

RSC Publishing. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. [Link]

-

Ashour Corporation FZCO. Skyware Global Type 243 2.4M C-Band Tx/Rx Class III Antenna Datasheet. [Link]

-

Regulations.gov. US Patent No. 8829195. [Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

PubMed. Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. [Link]

-

Skyware Global. Type243: 2.4m Ku Band RxTx Class III Antenna. [Link]

-

SciTech Connect. Determination of pyridines by infrared spectroscopy. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. biophysics.org [biophysics.org]

- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. asianpubs.org [asianpubs.org]

Strategic Sourcing and Utilization Guide: 2-Fluoro-6-iodopyridin-3-amine

CAS: 1211586-74-3 | Formula: C5H4FIN2 | Mol.[1] Weight: 237.99 g/mol [1]

Executive Summary

2-Fluoro-6-iodopyridin-3-amine represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] Its structural uniqueness lies in its tri-functional nature: the iodine (C6) enables selective cross-coupling (Suzuki/Sonogashira), the amine (C3) facilitates core amide/urea construction, and the fluorine (C2) serves as a metabolic blocker and electronic modulator.[1]

Commercially, this compound is classified as a Tier 3 Specialty Intermediate .[1] Unlike commodity pyridines, it is rarely held in bulk stock (kg scale) and is typically available only in gram-scale "on-demand" inventories or via custom synthesis.[1] This guide outlines the sourcing landscape, quality control protocols to detect common regioisomeric impurities, and a validated synthetic backup route for in-house production.[1]

Part 1: Commercial Availability Landscape

The "Ghost Inventory" Challenge

Researchers searching for CAS 1211586-74-3 often encounter "Ghost Inventory"—listings on aggregator sites (e.g., eMolecules, SciFinder) that do not reflect physical stock.[1]

-

Status: Make-to-Order (Lead time: 2–4 weeks) is the standard status for >90% of suppliers.[1]

-

Major Suppliers: Specialized fluoro-heterocycle vendors (e.g., Apollo Scientific, Combi-Blocks, Fluorochem, Enamine) are the most reliable sources, though often list it under "inquire" status.[1]

-

Price Point: High (~$500 - $1,200 per 5g) due to the requisite regio-selective purification during manufacturing.[1]

Sourcing Decision Matrix

Do not rely solely on catalog listings. Use this logic flow to determine your acquisition strategy.

Figure 1: Strategic decision matrix for sourcing rare fluoro-pyridine intermediates. Use in-house synthesis only when lead times threaten project timelines.[1]

Part 2: Critical Quality Control (The Regioisomer Trap)

When sourcing or synthesizing this compound, the primary risk is regioisomeric contamination .[1] The precursor (2-fluoro-3-aminopyridine) directs electrophilic iodination to both the para (C6) and ortho (C4) positions relative to the amine.[1]

Target: 2-Fluoro-6 -iodopyridin-3-amine (Major) Impurity: 2-Fluoro-4 -iodopyridin-3-amine (Minor, difficult to separate)[1]

QC Specification Table

| Test | Method | Acceptance Criteria | Scientific Rationale |

| Identity | 1H NMR (DMSO-d6) | Doublet at ~7.8 ppm (C4-H) and ~7.2 ppm (C5-H).[1] | Coupling constants ( |

| Purity | UPLC-MS (C18) | >97% Area | Iodine is heavy; impurities may not ionize equally.[1] UV 254nm is critical.[1] |

| Regio-Purity | 19F NMR | Single peak (Shift distinct from 4-iodo isomer) | Fluorine shift is highly sensitive to the ortho-substituent (Iodine vs Proton).[1] |

| Appearance | Visual | Off-white to beige solid | Dark brown indicates oxidation of the amine or iodine liberation.[1] |

Part 3: Validated Synthetic Protocol (In-House Backup)

If commercial lead times are prohibitive, the following protocol is a self-validating system for synthesizing the target from 2-fluoro-3-aminopyridine (widely available).[1]

Reaction Scheme

Substrate: 2-Fluoropyridin-3-amine (1.0 eq) Reagent: N-Iodosuccinimide (NIS) (1.05 eq) Solvent: Acetonitrile (ACN) or DMF Conditions: 0°C to RT, 4–12 hours.[1]

Step-by-Step Methodology

-

Dissolution: Dissolve 2-fluoropyridin-3-amine (5.0 g) in ACN (50 mL) under

atmosphere. Shield from light (foil-wrap flask). -

Addition: Add NIS (1.05 eq) portion-wise at 0°C. Note: Slow addition prevents over-iodination.

-

Monitoring: Monitor by LCMS. The amine directs para (C6) preferentially.[1] Expect ~10:1 ratio of C6:C4 isomers.[1]

-

Quench: Quench with 10% aqueous sodium thiosulfate (

) to remove oxidative iodine species (removes purple color). -

Workup: Extract with EtOAc. Wash with brine.[1] Dry over

.[1] -

Purification (CRITICAL): The crude will contain the 4-iodo isomer.[1]

-

Recrystallization: Attempt recrystallization from Hexane/EtOAc (often sufficient to reach >98% purity).[1]

-

Column Chromatography: If recrystallization fails, use silica gel (0-30% EtOAc in Hexanes).[1] The 6-iodo isomer typically elutes after the 4-iodo impurity due to higher polarity of the accessible amine.[1]

-

Part 4: Utilization & Reactivity Profile

This scaffold is designed for divergent synthesis . The reactivity order is chemically distinct, allowing sequential functionalization without protecting groups.[1]

Chemoselectivity Map

Figure 2: Reactivity hierarchy.[1] The C6-Iodine is the primary handle for carbon-carbon bond formation, followed by the C3-Amine.[1] The C2-Fluorine is generally stable unless subjected to harsh SNAr conditions.[1]

Handling & Stability Data

-

Light Sensitivity: Iodinated pyridines are photolabile.[1] Store in amber vials.

-

Oxidation: The free amine at C3 is electron-rich.[1] Store under Argon at 2–8°C to prevent N-oxide formation or oxidative dimerization.[1]

-

Safety: Like all halo-pyridines, treat as a potential skin sensitizer and irritant (H315, H319).[1]

References

-

Apollo Scientific. (2023).[1][2] Safety Data Sheet: 6-Fluoropyridine-2,3-diamine (Analogous Structure Safety Data). Retrieved from 2

-

American Chemical Society. (2015).[1][3] Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts.[1][3] (Methodology for fluoropyridine functionalization). Organic Letters. Retrieved from 3[3]

-

ResearchGate. (2015).[1] Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.[1][4] (Background on nucleophilic substitution patterns in 2-fluoropyridines). Retrieved from 4

-

BLD Pharm. (2024).[1] Product Page: 6-Chloro-2-iodopyridin-3-amine (Structural Analog for Sourcing Comparison). Retrieved from 5

-

ChemScene. (2024). Product Page: 2-Chloro-6-iodopyridin-3-amine (Pricing and Availability Benchmark).[1] Retrieved from 6

Sources

- 1. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 400777-06-2|6-Chloro-2-iodopyridin-3-amine|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

The Organic Chemist's Swiss Army Knife: A Technical Guide to the 2-Fluoro-6-iodopyridin-3-amine Building Block

Abstract

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine and the versatile functionalization of heterocyclic scaffolds are paramount for optimizing pharmacological profiles. The 2-Fluoro-6-iodopyridin-3-amine moiety has emerged as a quintessential building block, offering chemists a powerful tool for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of this trifunctionalized pyridine derivative, detailing its physicochemical properties, plausible synthetic strategies, and its diverse reactivity. We will delve into field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, thereby offering researchers, scientists, and drug development professionals a comprehensive resource to unlock the full potential of this versatile intermediate.

Introduction: The Strategic Advantage of a Trifunctionalized Pyridine

2-Fluoro-6-iodopyridin-3-amine is a highly functionalized heterocyclic compound that has garnered significant attention as a key intermediate in organic synthesis. Its utility stems from the orthogonal reactivity of its three distinct functional groups arranged on a pyridine core:

-

An Iodo Group (C6): The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the primary site for a host of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, and alkynyl groups, serving as a linchpin for building molecular complexity.

-

A Fluoro Group (C2): The highly electronegative fluorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr). Fluorine's small size and its ability to act as an excellent leaving group in this context provide a gateway for introducing a wide array of nitrogen, oxygen, and sulfur nucleophiles.[1][2] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

-

An Amino Group (C3): The primary amine serves as a versatile handle for further derivatization through acylation, alkylation, or sulfonylation. It can also act as a directing group or a key pharmacophoric element in the final target molecule.

This unique combination of reactive sites allows for a programmed, stepwise functionalization of the pyridine ring, making 2-Fluoro-6-iodopyridin-3-amine an invaluable asset in the synthesis of novel pharmaceuticals and agrochemicals.[3]

Physicochemical and Safety Data

A thorough understanding of a building block's properties is fundamental to its effective and safe use in the laboratory.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1394839-67-8 | [3] |

| Molecular Formula | C₅H₄FIN₂ | [3] |

| Molecular Weight | 238.00 g/mol | [3] |

| Appearance | Typically a solid | - |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [3] |

Safety and Handling

2-Fluoro-6-iodopyridin-3-amine is a research chemical and should be handled with appropriate precautions by trained personnel. The following hazard information is aggregated from supplier safety data sheets.

| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |

General Handling Advice: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

Synthetic Strategies

Caption: A plausible but incorrect synthetic pathway.

Self-Correction: The initial plausible route outlined above would lead to the incorrect isomer. A more viable, albeit multi-step, approach would likely involve building the pyridine ring with the desired substitution pattern or starting from a different precursor that allows for the correct regiochemical installation of the functional groups. A more robust strategy might involve:

-

Nitration of a suitable 2,6-dihalopyridine.

-

Selective nucleophilic substitution of one halogen with an amino group.

-

Reduction of the nitro group to the second amino group.

-

Diazotization and fluorination (Balz-Schiemann reaction) or diazotization and iodination (Sandmeyer reaction) to install the final halogens.

This highlights the non-trivial nature of synthesizing polysubstituted pyridines and underscores the value of 2-Fluoro-6-iodopyridin-3-amine as a pre-functionalized starting material.

Reactivity and Synthetic Applications

The synthetic utility of 2-Fluoro-6-iodopyridin-3-amine lies in the differential reactivity of its C-I and C-F bonds, allowing for selective and sequential transformations.

The C-I Bond: A Gateway for Cross-Coupling

The carbon-iodine bond at the C6 position is the most reactive site for palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to C-Br, C-Cl, and C-F bonds, facilitating oxidative addition to the Pd(0) catalyst.[4]

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds. It involves the coupling of an organoboron species (boronic acid or ester) with an organic halide.

Caption: General workflow for Suzuki-Miyaura coupling.

Field-Proven Protocol (General): A general procedure for the Suzuki-Miyaura coupling of an iodopyridine is as follows:[5]

-

Setup: To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the 2-Fluoro-6-iodopyridin-3-amine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water or toluene.

-

Reaction: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for a wide range of substrates. For more challenging couplings, catalysts with more specialized ligands (e.g., Buchwald or Fu ligands) may be required.[6]

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. Carbonates are often a good choice, balancing reactivity with functional group tolerance.

-

Solvent: A mixture including water is often beneficial for dissolving the inorganic base and facilitating the reaction.

The Sonogashira coupling enables the synthesis of arylalkynes by reacting a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper(I).[7]

Field-Proven Protocol (General): A typical procedure for the Sonogashira coupling of a bromo- or iodopyridine is as follows:[8][9]

-

Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-Fluoro-6-iodopyridin-3-amine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 3-10 mol%) in a suitable solvent like THF or DMF.

-

Reagent Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent. Then, add the terminal alkyne (1.1-1.5 equiv.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC/LC-MS).

-

Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between an organic solvent and water.

-

Purification: Separate the organic layer, dry, and concentrate. Purify the product via column chromatography.

Causality Behind Choices:

-

Copper(I) Co-catalyst: The copper(I) iodide is essential for forming the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key step in the catalytic cycle.[7]

-

Amine Base: The amine base is required to deprotonate the terminal alkyne, forming the nucleophilic acetylide species. It also serves to scavenge the HX generated during the reaction.

While the starting material already possesses an amino group, the C-I bond can be subjected to a Buchwald-Hartwig amination to introduce a second, different amine functionality, leading to diaminopyridine derivatives. This reaction couples an amine with an aryl halide.[10]

Caption: General workflow for Buchwald-Hartwig amination.

Field-Proven Protocol (General):

-

Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOᵗBu or LHMDS, 1.4-2.0 equiv.).

-

Reagent Addition: Add 2-Fluoro-6-iodopyridin-3-amine (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

-

Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and seal the vessel. Heat the reaction to 80-110 °C with vigorous stirring.

-

Workup and Purification: After completion, cool the mixture, dilute with an organic solvent, and filter through Celite. The filtrate is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Causality Behind Choices:

-

Ligand: The choice of phosphine ligand is critical and substrate-dependent. Bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphines) are often necessary to promote the reductive elimination step, which is the C-N bond-forming step.

-

Base: A strong, sterically hindered base like sodium tert-butoxide is required to deprotonate the amine nucleophile without competing in the reaction itself.[11]

The C-F Bond: A Target for Nucleophilic Aromatic Substitution (SNAr)

After functionalizing the C6 position, the C-F bond at C2 becomes an excellent handle for SNAr. The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate, facilitating the substitution. The reactivity of 2-fluoropyridines in SNAr reactions is often significantly higher than their chloro- or bromo-analogs.[12]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Field-Proven Protocol (General, for Amination): A general procedure for the SNAr reaction with an amine nucleophile is as follows:[13]

-

Setup: To a reaction vial, add the 6-substituted-2-fluoropyridin-3-amine (1.0 equiv.), the amine nucleophile (e.g., morpholine, 1.2-2.0 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

-

Solvent Addition: Add a polar aprotic solvent such as DMSO, DMF, or tert-amyl alcohol.

-

Reaction: Seal the vial and heat to 110-130 °C with stirring. Monitor the reaction for the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash extensively with water to remove the high-boiling solvent and inorganic salts.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Causality Behind Choices:

-

Solvent: Polar aprotic solvents like DMSO or DMF are excellent for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.

-

Base: The base deprotonates the nucleophile (if it has an acidic proton, like an alcohol or primary/secondary amine), increasing its nucleophilicity. The choice of base depends on the pKa of the nucleophile.

Conclusion

2-Fluoro-6-iodopyridin-3-amine stands out as a preeminent building block for the construction of highly decorated pyridine scaffolds. Its value lies in the predictable and sequential reactivity of its iodo and fluoro substituents, enabling chemists to perform selective cross-coupling and nucleophilic aromatic substitution reactions. This strategic, two-stage functionalization provides an efficient and modular approach to synthesizing complex molecules, making it an indispensable tool for professionals in drug discovery and development. The ability to precisely install diverse functionalities around the pyridine core allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships, ultimately accelerating the journey from lead identification to clinical candidate.

References

- Google Patents. (n.d.). Process for making 2,6-difluoro pyridine.

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of fluoropyridine compounds.

- Vertex AI Search. (n.d.). 6-Fluoro-2-Iodopyridin-3-Amine: A Versatile Research Chemical.

- Google Patents. (n.d.). Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds.

- Google Patents. (n.d.). Preparation method of 2-amino-3-fluoropyridine.

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Retrieved February 7, 2026, from [Link]

-

Hocek, M., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. PubMed. Retrieved February 7, 2026, from [Link]

-

MySkinRecipes. (n.d.). 6-Chloro-2-iodopyridin-3-amine. Retrieved February 7, 2026, from [Link]

-

Baati, R., & Brown, R. C. D. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton - University of Southampton. Retrieved February 7, 2026, from [Link]

-

Norman, J. P., & Neufeldt, S. R. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC - NIH. Retrieved February 7, 2026, from [Link]

-

Singaram, B., et al. (2014). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. Retrieved February 7, 2026, from [Link]

-

YouTube. (2021). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved February 7, 2026, from [Link]

-

Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic.... Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

-

Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved February 7, 2026, from [Link]

-

Stanetty, P., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Retrieved February 7, 2026, from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved February 7, 2026, from [Link]

-

Merlic, C. A., & Houk, K. N. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Retrieved February 7, 2026, from [Link]

-

RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved February 7, 2026, from [Link]

-

Neufeldt, S. R. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved February 7, 2026, from [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved February 7, 2026, from [Link]

Sources

- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 2. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 3. html.scad.edu [html.scad.edu]

- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. scirp.org [scirp.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-6-iodopyridin-3-amine

Introduction: The Strategic Importance of Functionalized 2-Aminopyridines in Modern Drug Discovery

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its prevalence stems from its ability to engage in a variety of hydrogen bonding interactions and serve as a versatile synthetic handle for the construction of complex molecular architectures. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity.

Among the various substituted 2-aminopyridines, 2-fluoro-6-iodopyridin-3-amine stands out as a particularly valuable building block.[1] The presence of three distinct functional groups—an amine, a fluorine atom, and an iodine atom—offers a rich platform for orthogonal chemical modifications. The iodine atom, in particular, serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of carbon and heteroatom substituents at the 6-position. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 2-fluoro-6-iodopyridin-3-amine, covering key reaction classes and providing experimentally-derived insights and detailed protocols.

The Mechanistic Cornerstone: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2] These transformations universally proceed through a catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states. A generalized representation of this cycle is depicted below.

Figure 1: Generalized Palladium Catalytic Cycle.

The cycle commences with the oxidative addition of an organic halide (R-X), in our case 2-fluoro-6-iodopyridin-3-amine, to a Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) intermediate. The subsequent step, transmetalation , involves the transfer of an organic group (R') from an organometallic reagent (R'-M) to the palladium center. The final step is reductive elimination , where the two organic fragments (R and R') are coupled to form the desired product (R-R'), and the Pd(0) catalyst is regenerated, thus completing the cycle. The choice of ligands (L), base, and solvent is critical in modulating the reactivity and stability of the palladium species throughout the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4][5][6]

Causality Behind Experimental Choices

-

Catalyst and Ligand: For the coupling of electron-rich aminopyridines, a palladium catalyst with an electron-rich and sterically bulky phosphine ligand is often optimal. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are effective in promoting the reductive elimination step and stabilizing the active Pd(0) species.[3][4][5][6] The use of a pre-catalyst, such as Pd(dppf)Cl₂, can simplify the reaction setup and improve reproducibility.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly employed due to their compatibility with a wide range of functional groups. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., dioxane, toluene, or DMF) dissolves the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-6-iodopyridin-3-amine with Phenylboronic Acid

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

-

2-Fluoro-6-iodopyridin-3-amine

-

Phenylboronic acid

-

Pd(dppf)Cl₂

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-iodopyridin-3-amine (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

-

Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

-

Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Under a positive pressure of argon, add Pd(dppf)Cl₂ (0.05 equiv).

-

Heat the reaction mixture to 90-100 °C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-6-phenylpyridin-3-amine.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90-100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 80-90 |

| 3-Cyanophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O | 110 | 75-85 |

Table 1: Representative conditions for Suzuki-Miyaura coupling of 2-fluoro-6-iodopyridin-3-amine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[7] This reaction is particularly valuable for the synthesis of complex pharmaceutical intermediates.

Causality Behind Experimental Choices

-

Catalyst and Ligand: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Sterically hindered and electron-rich biarylphosphine ligands, such as RuPhos or BrettPhos, are often highly effective.[8] These ligands promote the challenging reductive elimination step to form the C-N bond. The use of pre-catalysts based on these ligands can enhance reaction efficiency and reproducibility.

-

Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, particularly for less reactive amines.[8]

-

Solvent: Aprotic, non-polar solvents such as toluene or dioxane are generally used to ensure the stability of the reactive intermediates.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Fluoro-6-iodopyridin-3-amine with Morpholine

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

-

2-Fluoro-6-iodopyridin-3-amine

-

Morpholine

-

RuPhos Pd G3 (or a similar pre-catalyst)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Celite

-

Silica gel for column chromatography

Procedure:

-

To a glovebox, add 2-fluoro-6-iodopyridin-3-amine (1.0 equiv), sodium tert-butoxide (1.4 equiv), and RuPhos Pd G3 (0.02 equiv) to a dry reaction vial equipped with a stir bar.

-

Add anhydrous toluene to the vial.

-

Add morpholine (1.2 equiv) to the reaction mixture.

-

Seal the vial and heat the reaction mixture to 100-110 °C overnight with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-fluoro-6-(morpholin-4-yl)pyridin-3-amine.

| Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | RuPhos Pd G3 | NaOtBu | Toluene | 100-110 | 80-90 |

| Aniline | BrettPhos Pd G3 | LiHMDS | Dioxane | 110 | 70-85 |

| n-Butylamine | XPhos Pd G2 | K₃PO₄ | t-BuOH | 100 | 75-85 |

Table 2: Representative conditions for Buchwald-Hartwig amination of 2-fluoro-6-iodopyridin-3-amine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2][9][10][11] This reaction provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.

Causality Behind Experimental Choices

-

Catalyst System: The classic Sonogashira coupling employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst.[2] Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and PPh₃ is commonly used. The copper(I) salt, typically CuI, is believed to facilitate the transmetalation step.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and also serves as the solvent in some cases.

-

Solvent: A polar aprotic solvent like DMF or THF is often employed to ensure the solubility of the reagents.

Experimental Protocol: Sonogashira Coupling of 2-Fluoro-6-iodopyridin-3-amine with Phenylacetylene

Figure 4: Experimental workflow for the Sonogashira coupling.

Materials:

-

2-Fluoro-6-iodopyridin-3-amine

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Celite

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 2-fluoro-6-iodopyridin-3-amine (1.0 equiv) and phenylacetylene (1.1 equiv).

-

Add anhydrous THF and triethylamine (2.0 equiv).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Under a positive pressure of argon, add Pd(PPh₃)₄ (0.03 equiv) and CuI (0.05 equiv).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-fluoro-6-(phenylethynyl)pyridin-3-amine.

| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 80-90 |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 60 | 75-85 |

| Trimethylsilylacetylene | Pd(dppf)Cl₂ / CuI | K₂CO₃ | Dioxane | 80 | 70-80 |

Table 3: Representative conditions for Sonogashira coupling of 2-fluoro-6-iodopyridin-3-amine.

Negishi Coupling: Employing Organozinc Reagents

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, which are known for their high reactivity and functional group tolerance.[7][12] This reaction is particularly useful for coupling with sterically hindered substrates.

Causality Behind Experimental Choices

-

Organozinc Reagent Preparation: Organozinc reagents can be prepared from the corresponding organic halides by treatment with activated zinc metal or by transmetalation from other organometallic species. The presence of lithium chloride can enhance the reactivity of the organozinc reagent.

-

Catalyst and Ligand: A variety of palladium catalysts can be employed for Negishi couplings. For couplings involving pyridyl substrates, ligands such as SPhos or XPhos can be effective in promoting the reaction.

-

Solvent: Anhydrous ethereal solvents like THF or dioxane are typically used for Negishi couplings.

Experimental Protocol: Negishi Coupling of 2-Fluoro-6-iodopyridin-3-amine with Phenylzinc Chloride

Figure 5: Experimental workflow for the Negishi coupling.

Materials:

-

2-Fluoro-6-iodopyridin-3-amine

-

Phenylzinc chloride (commercially available solution in THF)

-

Pd(dppf)Cl₂

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 2-fluoro-6-iodopyridin-3-amine (1.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

-

Add anhydrous THF to the flask.

-

Slowly add a solution of phenylzinc chloride (1.5 equiv) in THF to the reaction mixture at room temperature.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-6-phenylpyridin-3-amine.

| Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| Phenylzinc chloride | Pd(dppf)Cl₂ | THF | RT | 80-90 |

| Ethylzinc bromide | Pd(XPhos)Cl₂ | Dioxane | 60 | 70-80 |

| 2-Thienylzinc chloride | Pd₂(dba)₃ / SPhos | THF | RT | 75-85 |

Table 4: Representative conditions for Negishi coupling of 2-fluoro-6-iodopyridin-3-amine.

Conclusion

2-Fluoro-6-iodopyridin-3-amine is a highly versatile and valuable building block for the synthesis of complex, functionalized 2-aminopyridine derivatives. The palladium-catalyzed cross-coupling reactions described in this application note provide reliable and efficient methods for the introduction of a diverse range of substituents at the 6-position. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can leverage this powerful synthetic tool to accelerate their drug discovery and development programs. The protocols provided herein serve as a robust starting point for the exploration of the rich chemistry of this important scaffold.

References

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]

-

(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

- CN113321668A - Synthesis of serpatatinib.

-

6-Fluoro-2-Iodopyridin-3-Amine: A Versatile Research Chemical. [Link]

- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]

-

Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]

- WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.

- US2830991A - Products of the amino-piperidine-2-6-dione series.

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

-

Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. ResearchGate. [Link]

-

Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF. ResearchGate. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]

- WO2014203177A1 - Amorphous (r) -3- [1- (2, 6-dichloro-3-fluorophenyl) methoxy] -5- [1- (piperidin-4- yl) -1h-pyrazol-4-yl] pyridin-2-amine.

-

Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. NIH. [Link]

- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

- US9546191B1 - Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof.

-

Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI. [Link]

- US4071521A - Process for making 2,6-difluoro pyridine.

- JP2023501666A - A Novel Chemical Method for Making 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine, a Key Intermediate of NT-814.

- US11325906B2 - Chemical compounds.

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

-

US Patent No. 8829195. Regulations.gov. [Link]

-

Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. NIH. [Link]

Sources

- 1. html.scad.edu [html.scad.edu]

- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 3. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarship.claremont.edu [scholarship.claremont.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Functionalization of 2-Fluoro-6-iodopyridin-3-amine

Abstract